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molecular formula C12H18N2O2 B8672792 2-Pyrrolidinone, 1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-3-methyl- CAS No. 92338-74-4

2-Pyrrolidinone, 1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-3-methyl-

Cat. No. B8672792
M. Wt: 222.28 g/mol
InChI Key: DLQYQOFFVOWSEL-UHFFFAOYSA-N
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Patent
US04500343

Procedure details

To a solution of 7 g of 4-chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-2-methylbutanamide in 10 ml of ethanol was added 2 g of powdered potassium hydroxide in 5 ml water and 5 ml ethanol. The mixture was refluxed for 30 minutes, cooled and poured into 40 ml water. A gummy solid was collected by filtration and recrystallized from pentane to afford 1-[5-(1,1-dimethylethyl)-3-isoxazolyl]-3-methyl-2-pyrrolidinone as a solid. mp 89°-90° C.
Name
4-chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-2-methylbutanamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]([CH3:17])[C:5]([NH:7][C:8]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[O:10][N:9]=1)=[O:6].[OH-].[K+]>C(O)C.O>[CH3:14][C:13]([C:11]1[O:10][N:9]=[C:8]([N:7]2[CH2:2][CH2:3][CH:4]([CH3:17])[C:5]2=[O:6])[CH:12]=1)([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
4-chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-2-methylbutanamide
Quantity
7 g
Type
reactant
Smiles
ClCCC(C(=O)NC1=NOC(=C1)C(C)(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
A gummy solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from pentane

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC(=NO1)N1C(C(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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